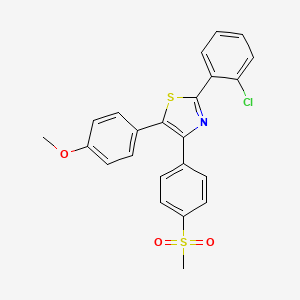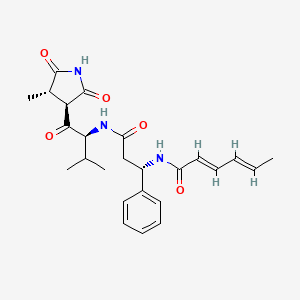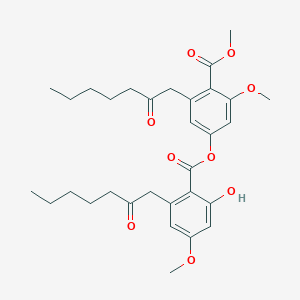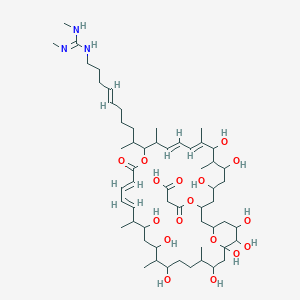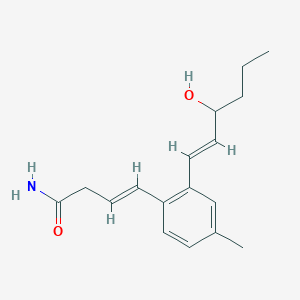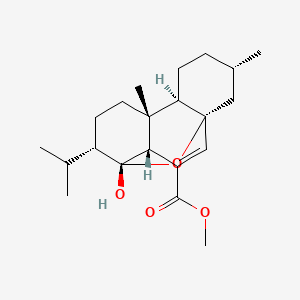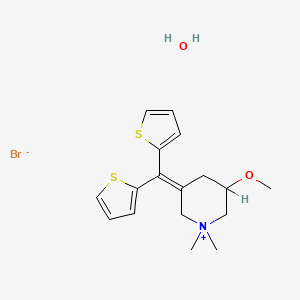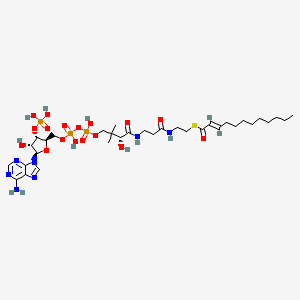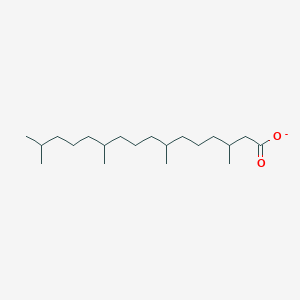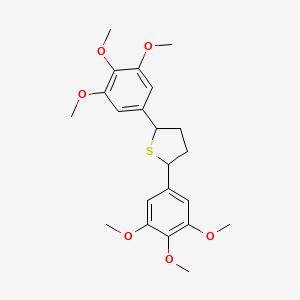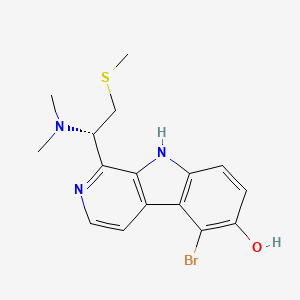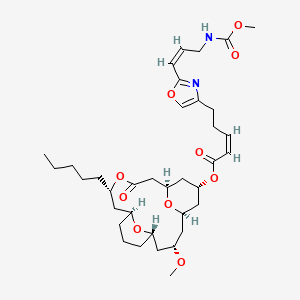
leucascandrolide A congener
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucascandrolide A congener is a synthetic macrolide that is an analogue of the marine metabolite leucascandrolide A that exhibits comparable antiproliferative properties. It has a role as an antifungal agent. It is a member of 1,3-oxazoles, a carbamate ester, an enoate ester, a macrolide, an organic heterotricyclic compound, a polycyclic ether and a semisynthetic derivative.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Total Synthesis : Leucascandrolide A, isolated from the calcareous sponge Leucascandra caveolata, is notable for its strong cytotoxic activity against human cancer cell lines and powerful inhibition of Candida albicans. Its total synthesis, which uses asymmetric synthetic methods, has been a significant area of research, contributing to our understanding of marine macrolides and their potential applications in cancer therapy and antifungal treatments (Hornberger, Hamblett, & Leighton, 2000).
Mechanism of Action : Leucascandrolide A exhibits potent antiproliferative properties in mammalian cells and yeast. Synthetic access to this compound has facilitated the identification of its mechanism of action, specifically inhibiting mitochondrial ATP synthesis, with the cytochrome bc(1) complex identified as its principal cellular target. This insight is crucial for understanding its potential as a biochemical tool for investigating eukaryotic energy metabolism (Ulanovskaya et al., 2008).
Advancements in Synthetic Methods
Iodocyclization and Prins-type Macrocyclization : The formal total synthesis of Leucascandrolide A was achieved through innovative methods, including iodocyclization and Prins-type macrocyclization, which are vital for constructing complex molecular structures like trans-2,6-disubstituted-3,4-dihydropyrans and large-ring systems (Yadav et al., 2011).
Spontaneous Macrolactolization : Research has also focused on the synthesis of leucascandrolide A using spontaneous macrolactolization, a novel approach for assembling large-ring systems, demonstrating the potential for highly controlled and efficient synthetic routes (Wang, Janjic, & Kozmin, 2002).
Structural and Biological Insights
- Novel Macrolide Structure : Leucascandrolide A, characterized by its unique macrolide structure with little C1-branching and extensive 1,3-dioxygenation, was isolated from a calcareous sponge, indicating its structural and biological novelty. Its antifungal and cytotoxic activities have sparked renewed interest in the potential applications of calcareous sponges in biomedicine (D'Ambrosio et al., 1996).
Propiedades
Nombre del producto |
leucascandrolide A congener |
|---|---|
Fórmula molecular |
C36H54N2O10 |
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
[(1S,3R,5R,7R,9R,13S,15S)-3-methoxy-11-oxo-13-pentyl-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C36H54N2O10/c1-4-5-6-12-28-18-26-13-9-14-27(45-26)19-29(42-2)20-30-21-31(22-32(46-30)23-35(40)47-28)48-34(39)16-8-7-11-25-24-44-33(38-25)15-10-17-37-36(41)43-3/h8,10,15-16,24,26-32H,4-7,9,11-14,17-23H2,1-3H3,(H,37,41)/b15-10-,16-8-/t26-,27-,28-,29+,30+,31+,32+/m0/s1 |
Clave InChI |
OHDYRIXQCGVPSA-HTNAZZBXSA-N |
SMILES isomérico |
CCCCC[C@H]1C[C@@H]2CCC[C@H](O2)C[C@H](C[C@@H]3C[C@H](C[C@@H](O3)CC(=O)O1)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)OC |
SMILES canónico |
CCCCCC1CC2CCCC(O2)CC(CC3CC(CC(O3)CC(=O)O1)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)
![8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid](/img/structure/B1244840.png)
